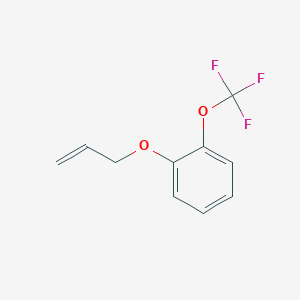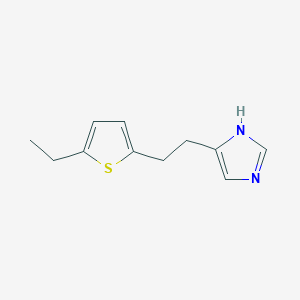![molecular formula C15H9Cl2F3 B12828103 1,3-dichloro-5-[(Z)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene](/img/structure/B12828103.png)
1,3-dichloro-5-[(Z)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-5-[(Z)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene is an organic compound characterized by its aromatic structure and the presence of chlorine and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dichloro-5-[(Z)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-dichlorobenzene and 4-(trifluoromethyl)benzaldehyde.
Formation of the Ethenyl Intermediate: The first step involves the formation of the ethenyl intermediate through a Wittig reaction. This reaction uses a phosphonium ylide derived from 4-(trifluoromethyl)benzaldehyde and a suitable base, such as sodium hydride, to form the ethenyl group.
Coupling Reaction: The ethenyl intermediate is then coupled with 1,3-dichlorobenzene using a palladium-catalyzed Heck reaction. This reaction typically requires a palladium catalyst, such as palladium acetate, and a base, such as triethylamine, under inert conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dichloro-5-[(Z)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The ethenyl group can be oxidized to form corresponding epoxides or diols using oxidizing agents like m-chloroperbenzoic acid.
Reduction Reactions: The ethenyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., potassium carbonate).
Oxidation: Oxidizing agents (e.g., m-chloroperbenzoic acid), solvents (e.g., dichloromethane).
Reduction: Hydrogen gas, catalysts (e.g., palladium on carbon), solvents (e.g., ethanol).
Major Products
Substitution: Substituted derivatives with nucleophiles replacing chlorine atoms.
Oxidation: Epoxides or diols.
Reduction: Ethyl-substituted derivatives.
Applications De Recherche Scientifique
1,3-Dichloro-5-[(Z)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,3-dichloro-5-[(Z)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene depends on its specific application:
Biological Activity: The compound may interact with cellular targets, such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Chemical Reactivity: The presence of electron-withdrawing groups (chlorine and trifluoromethyl) influences its reactivity, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dichloro-5-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene: The (E)-isomer of the compound, differing in the spatial arrangement of the ethenyl group.
1,3-Dichloro-5-[(Z)-2-[4-(methyl)phenyl]ethenyl]benzene: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
1,3-Dichloro-5-[(Z)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it particularly useful in applications requiring specific reactivity and stability.
Propriétés
Formule moléculaire |
C15H9Cl2F3 |
|---|---|
Poids moléculaire |
317.1 g/mol |
Nom IUPAC |
1,3-dichloro-5-[(Z)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene |
InChI |
InChI=1S/C15H9Cl2F3/c16-13-7-11(8-14(17)9-13)2-1-10-3-5-12(6-4-10)15(18,19)20/h1-9H/b2-1- |
Clé InChI |
ISPYNXGXZRLLHM-UPHRSURJSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C\C2=CC(=CC(=C2)Cl)Cl)C(F)(F)F |
SMILES canonique |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)Cl)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


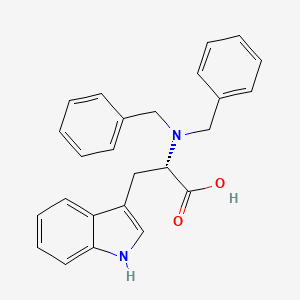




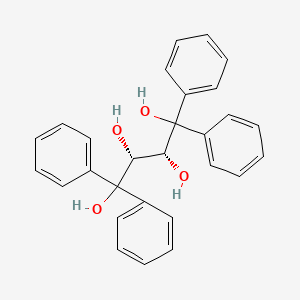
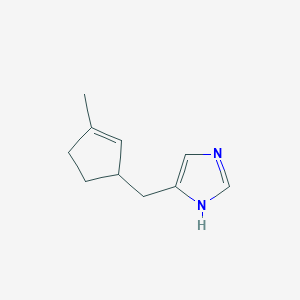
![5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-iodophenoxy)ethyl]pentanamide](/img/structure/B12828085.png)



